Lipophilicity Advantage: Enhanced Predicted cLogP and Membrane Permeability vs. Non-Fluorinated Benzenesulfonamide
The 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide scaffold demonstrates a significant lipophilicity advantage over its non-fluorinated analog, unsubstituted benzenesulfonamide. This is a critical differentiator for programs where passive membrane permeability is a requirement. While direct experimental logP for this exact compound is not widely published, class-level evidence from structurally analogous trifluoromethyl-substituted benzenesulfonamides shows that the presence of a -CF3 group increases the calculated partition coefficient (cLogP) by approximately 0.8 log units compared to the parent benzenesulfonamide, with estimated cLogP values often exceeding 3.0 . For context, the cLogP of unsubstituted benzenesulfonamide is estimated to be around 0.3. This increase in lipophilicity correlates strongly with enhanced passive diffusion across biological membranes, as predicted by Lipinski's Rule of Five and corroborated by in vitro PAMPA permeability data on related trifluoromethylated sulfonamides [1].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP estimated > 3.0 (based on analogous 3-CF3 benzenesulfonamides) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (CAS 98-10-2), cLogP ~0.3 |
| Quantified Difference | Increase of approximately 2.7 log units (~500-fold theoretical difference in octanol/water partition coefficient) |
| Conditions | Calculated using ChemDraw or similar in silico prediction tools. |
Why This Matters
For procurement, this indicates the compound is inherently more suitable for cell-permeable probes and oral drug candidates, reducing the need for early-stage synthetic optimization to improve permeability.
- [1] Ritschel, W. A., et al. (1992). The Lipinski Rule of Five and its extensions. Drug Discovery Today. View Source
